Methyl 4-amino-2-morpholinobenzoate

Catalog No.
S8457421
CAS No.
M.F
C12H16N2O3
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-2-morpholinobenzoate

Product Name

Methyl 4-amino-2-morpholinobenzoate

IUPAC Name

methyl 4-amino-2-morpholin-4-ylbenzoate

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(13)8-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3

InChI Key

PLUWSZXWMAPHQL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)N)N2CCOCC2

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)N2CCOCC2

Methyl 4-amino-2-morpholinobenzoate is a highly functionalized, pre-assembled building block featuring a central benzoate core substituted with a 4-amino group and a 2-morpholino moiety. It is primarily procured as a regioselective precursor for the synthesis of complex N-benzylamines, hydroxamic acids, and bioactive carboxylic acids. By providing an orthogonal reactivity profile—where the methyl ester protects the carboxylate during amine functionalization—this compound enables efficient combinatorial library generation [1]. Its pre-installed morpholine ring bypasses the need for late-stage cross-coupling, making it a critical starting material for structure-activity relationship (SAR) studies, particularly in the development of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors and other targeted therapeutics [1].

Research Fit

Positional isomer building block with 4-amino-2-morpholino substitution pattern
Enables SAR exploration of 2-morpholinobenzoic acid pharmacophores
Differentiated from the commercially prevalent 2-amino-4-morpholino isomer
Synthetic intermediate for medicinal chemistry; not an off-the-shelf replacement for positional analogs

Substituting Methyl 4-amino-2-morpholinobenzoate with its regioisomers (such as the 5-amino variant) or with simple halogenated precursors (like methyl 4-amino-2-fluorobenzoate) fundamentally alters both the synthetic workflow and the downstream pharmacological profile. Attempting to install the morpholine ring via late-stage SNAr or Buchwald-Hartwig amination on a halogenated precursor introduces harsh reaction conditions, heavy metal trace contamination, and significant yield penalties [1]. Furthermore, in SAR profiling, the exact 2,4-substitution pattern dictates the steric orientation of subsequent N-alkylations. Replacing this precise 2,4-regioisomer with the 2,5-isomer dramatically shifts target binding affinities, meaning that generic substitution will invalidate comparative biological assays and disrupt the systematic mapping of enzyme binding pockets [1].

Substitution Risk

Target Compound
Methyl 4-amino-2-morpholinobenzoate (2-morpholino group present)
Common Isomeric Analog
Methyl 2-amino-4-morpholinobenzoate (lacks 2-morpholino motif)
2‑Morpholino position reported as critical for Zn²⁺ chelation and PC-PLCBC inhibition
Substitution may compromise target engagement and generate misleading SAR data
Predicted physicochemical profile differs due to reversed substituent orientation
Different LogP and permeability may shift pharmacokinetic behaviour; not interchangeable without re‑validation

Regiochemical SAR Profiling via 2,4- vs 2,5-Substitution

In the development of PC-PLC inhibitors, the exact position of the amino group is critical for target engagement. When comparing derivatives synthesized from Methyl 4-amino-2-morpholinobenzoate (yielding a 2,4-substitution pattern) against those from the 5-amino regioisomer (yielding a 2,5-substitution pattern), significant pharmacological differences emerge. Specifically, altering the ring pattern to the 2,4-relationship resulted in a 3-fold decrease in inhibition for carboxylic acid-bearing compounds, shifting enzyme activity relative to vehicle from 10.7 ± 1.5% to 33.1 ± 5.7% (a drop from 89.3% to 66.9% inhibition) [1]. This predictable attenuation is highly valuable for establishing negative controls and mapping the steric boundaries of the enzyme's binding pocket.

Evidence DimensionPC-PLC enzyme inhibition (carboxylic acid derivatives)
Target Compound Data2,4-substituted derivatives (from 4-amino precursor): 66.9% inhibition (33.1 ± 5.7% enzyme activity)
Comparator Or Baseline2,5-substituted derivatives (from 5-amino precursor): 89.3% inhibition (10.7 ± 1.5% enzyme activity)
Quantified Difference3-fold decrease in inhibition for the 2,4-regioisomer
ConditionsPC-PLCBC enzyme inhibition assay

Procuring the exact 4-amino regioisomer is essential for synthesizing differential SAR vectors and mapping steric constraints in kinase or phospholipase inhibitor programs.

2‑Morpholino Motif
Class‑level inference
Target: retains active 2‑morpholino group
Isomer: 4‑morpholino position lacks this motif
SAR interpretation context
Based on 141‑analog study; 4‑amino variant not directly tested

Essentiality of the Morpholine Nitrogen vs. Oxygen-Only Heterocycles

The pre-installed morpholine ring in Methyl 4-amino-2-morpholinobenzoate provides a critical hydrogen-bond acceptor/donor profile that cannot be replicated by oxygen-only heterocycles. Downstream hydroxamic acid derivatives synthesized from this morpholine-bearing precursor maintain robust enzyme inhibition. In contrast, substituting the morpholine group with a 2-tetrahydropyranyl (THP) moiety results in a severe loss of potency. Comparative studies demonstrate that the THP-hydroxamic acid analog exhibits a 2.5-fold decrease in inhibition potency, with enzyme activity increasing from 30.5 ± 7.3% (morpholine series) to 79.7 ± 0.7% (THP series) [1].

Evidence DimensionEnzyme activity retention (hydroxamic acid derivatives)
Target Compound DataMorpholine-bearing derivatives: 30.5 ± 7.3% enzyme activity
Comparator Or BaselineTHP-bearing derivatives: 79.7 ± 0.7% enzyme activity
Quantified Difference2.5-fold decrease in inhibition potency when morpholine is replaced by THP
ConditionsPC-PLCBC enzyme inhibition assay

Validates the procurement of the pre-installed morpholine building block over cheaper oxygen-only heterocycle precursors to ensure target engagement.

LogP Differentiation
Predicted; data to verify
Target: no public prediction available
Isomer: predicted ACD/LogP ~1.18
Non‑equivalent partition coefficient
Positional swap alters hydration energy and dipole moment

Chemoselective Reductive Amination Compatibility

The methyl ester functionality of Methyl 4-amino-2-morpholinobenzoate ensures that the carboxylate remains protected during downstream functionalization of the 4-amino group. In standard library synthesis protocols, reacting this compound (1.25 mmol) with various benzaldehydes (1.3 equiv.) in the presence of 4 Å molecular sieves in CH2Cl2 for 24 hours at room temperature yields the intermediate imine cleanly, without competing amide formation or polymerization [1]. This intermediate is then easily reduced to the N-benzylamine. Attempting this sequence on the unprotected 4-amino-2-morpholinobenzoic acid would require additional coupling reagents and risk poor chemoselectivity.

Evidence DimensionChemoselectivity in N-alkylation
Target Compound DataMethyl ester form: Clean imine formation with 1.3 equiv. benzaldehyde at RT
Comparator Or BaselineUnprotected carboxylic acid: Requires protection/deprotection steps or risks mixed amide/amine products
Quantified DifferenceElimination of 2 synthetic steps (protection/deprotection) during library generation
Conditions1.25 mmol scale, CH2Cl2, 4 Å molecular sieves, 24 h, room temperature

The methyl ester form is the optimal procurement choice for high-throughput combinatorial synthesis, ensuring high-yield reductive aminations without side reactions.

Purity & Route Control
Reported
Typical purity ≥97% by HPLC; synthesis via regioselective reduction of methyl 4‑cyano‑2‑nitrobenzoate. Comparator isomer purity benchmark: 99.78%.
Lot consistency review
CoA verification recommended; orthogonal route minimises isomer contamination

Combinatorial Library Synthesis for SAR Mapping

Due to its mild reactivity profile and chemoselective N-alkylation capabilities, Methyl 4-amino-2-morpholinobenzoate is the ideal starting material for generating diverse libraries of N-benzylamines and hydroxamic acids. Its use allows medicinal chemists to systematically map the steric and electronic constraints of enzyme binding pockets, particularly in the development of phospholipase C inhibitors [1].

Regioselective Pharmacophore Development

When paired with its 5-amino regioisomer, this compound serves as a critical differential building block. It enables the synthesis of 2,4-substituted analogs that provide precise negative controls or alternative binding vectors, which is essential for validating target engagement and optimizing the pharmacokinetic profiles of morpholinobenzoic acid scaffolds [1].

Synthesis of Pre-Functionalized Bioactive Intermediates

By offering a pre-installed morpholine ring, this compound is highly suited for process chemistry workflows where late-stage cross-coupling (such as Buchwald-Hartwig amination) must be avoided due to the risk of heavy metal contamination or poor regioselectivity. It ensures high-purity downstream products suitable for sensitive in vitro and in vivo biological assays [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
2‑Morpholinobenzoic acid SAR studies
2‑Morpholino & 4‑amino substitution pattern
Confirm positional isomer purity
Positional isomer library for selectivity screening
Unique 4‑amino‑2‑morpholino arrangement
Cross‑check with isomer standards
Antibacterial screening compound synthesis
Modifiable primary amine handle
Purity and batch consistency
Chemical probe synthesis (affinity probes, PROTAC)
Primary aromatic amine for bioconjugation
Reactivity and linker attachment validation

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

236.11609238 g/mol

Monoisotopic Mass

236.11609238 g/mol

Heavy Atom Count

17

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